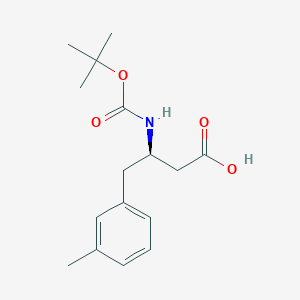![molecular formula C13H18F2N2 B2688507 1-[1-(2,4-Difluorophenyl)propyl]piperazine CAS No. 518971-87-4](/img/structure/B2688507.png)
1-[1-(2,4-Difluorophenyl)propyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[1-(2,4-Difluorophenyl)propyl]piperazine” is a chemical compound with the CAS Number: 518971-87-4 . It has a molecular weight of 240.3 and its IUPAC name is 1-(1-(2,4-difluorophenyl)propyl)piperazine . The compound is typically stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-[1-(2,4-Difluorophenyl)propyl]piperazine”, has been a topic of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for “1-[1-(2,4-Difluorophenyl)propyl]piperazine” is 1S/C13H18F2N2/c1-2-13(17-7-5-16-6-8-17)11-4-3-10(14)9-12(11)15/h3-4,9,13,16H,2,5-8H2,1H3 . This code provides a specific description of the molecular structure of the compound.
Physical And Chemical Properties Analysis
“1-[1-(2,4-Difluorophenyl)propyl]piperazine” is a liquid at room temperature . It has a molecular weight of 240.3 . The compound’s InChI code is 1S/C13H18F2N2/c1-2-13(17-7-5-16-6-8-17)11-4-3-10(14)9-12(11)15/h3-4,9,13,16H,2,5-8H2,1H3 , which provides detailed information about its molecular structure.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
The compound has been used in the synthesis of novel triazole compounds with antifungal properties . These compounds have shown significant antifungal activity against eight human pathogenic fungi . The antifungal activity is attributed to the triazole ring, a difluorophenyl group, a hydroxyl group, and a side chain containing a piperazine group .
Development of New Triazole Derivatives
The compound has been used in the development of new triazole derivatives . These derivatives are designed to possess broader antifungal spectra and higher therapeutic indexes . This is particularly important in the treatment of Candida albicans infections, where there is a growing problem of antifungal drug resistance .
Synthesis of Fluconazole Analogs
The compound has been used in the synthesis of fluconazole analogs . Fluconazole is an important antifungal drug used in the treatment of various microbial infections . The analogs are designed to overcome the limitations of fluconazole, such as its ineffectiveness against invasive aspergillosis and the development of drug resistance .
4. Inhibition of Cytochrome P450 14α-demethylase (CYP51) The compound has been used in the synthesis of antifungal agents that act by competitive inhibition of CYP51 . CYP51 is the enzyme that catalyzes the oxidative removal of the 14α-methyl group of lanosterol to give Δ 14,15 -desaturated intermediates in ergosterol biosynthesis .
5. Treatment of Invasive Fungal Infections (IFIs) The compound has been used in the synthesis of drugs for the treatment of IFIs . IFIs continue to be a major cause of morbidity and mortality in immunocompromised or severely ill patients .
Synthesis of Piperazine Side Chains
The compound has been used in the synthesis of piperazine side chains . These side chains are used in the synthesis of antifungal agents .
Safety and Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H314 and H335 . This means it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-[1-(2,4-difluorophenyl)propyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c1-2-13(17-7-5-16-6-8-17)11-4-3-10(14)9-12(11)15/h3-4,9,13,16H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMGMPAHOVBUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)F)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,4-Difluorophenyl)propyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

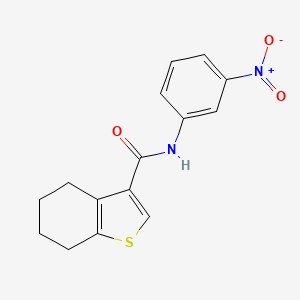

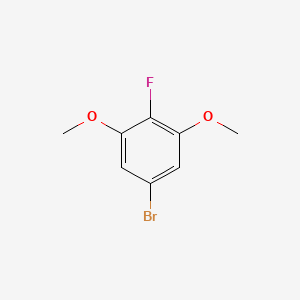
![sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2688427.png)

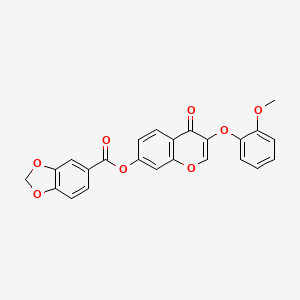
![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2688435.png)
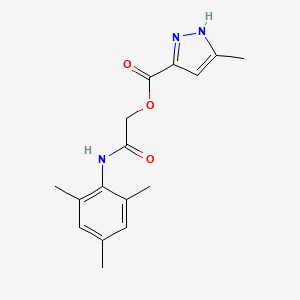
![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/no-structure.png)
![Ethyl 2,4-bis(trifluoromethyl)-4a,10a-dihydroimidazo[1,2-a][1,8]naphthyridine-8-carboxylate](/img/structure/B2688440.png)

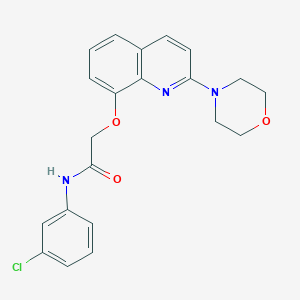
![3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2688444.png)
